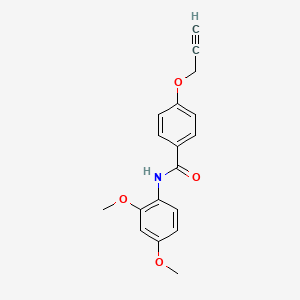
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as DMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research applications. In
Applications De Recherche Scientifique
DMPB has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. In neuroscience research, DMPB has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DMPB has been shown to have anti-tumor effects and may have potential as a cancer treatment. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, DMPB may alter gene expression patterns and affect various cellular processes. DMPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPB has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor effects, DMPB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. DMPB has also been shown to improve cognitive function and memory in animal models. These effects make DMPB an attractive candidate for use in various research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPB in lab experiments is its wide range of biochemical and physiological effects. This allows researchers to study various cellular processes and pathways using a single compound. Additionally, DMPB has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using DMPB in lab experiments is its relatively high cost compared to other research compounds. Additionally, the mechanism of action of DMPB is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are many potential future directions for research involving DMPB. One area of potential research is the development of new drugs based on the structure of DMPB. By modifying the chemical structure of DMPB, researchers may be able to develop new drugs with improved efficacy and safety profiles. Another area of potential research is the study of DMPB's effects on various cellular processes and pathways. By further understanding the mechanism of action of DMPB, researchers may be able to identify new targets for drug development and gain a better understanding of the cellular processes involved in various diseases. Additionally, the potential therapeutic applications of DMPB in the treatment of neurodegenerative diseases and cancer warrant further investigation.
Méthodes De Synthèse
The synthesis of DMPB involves the reaction of 2,4-dimethoxyphenylamine with 4-(2-propyn-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield pure DMPB. This synthesis method has been optimized for high yield and purity and has been used in many research studies.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXWPFOEURUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
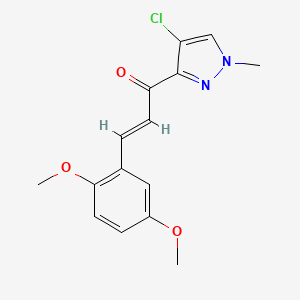
![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
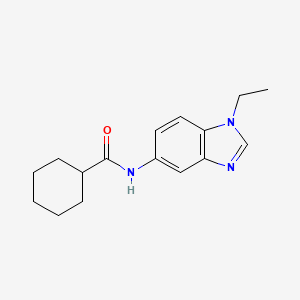
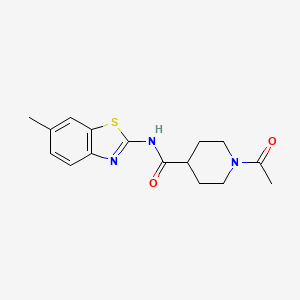
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
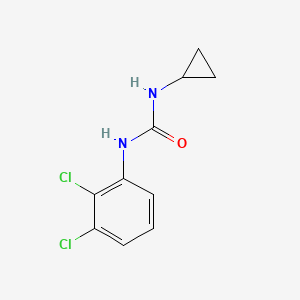
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)